Hyperoside is a natural flavonol glycoside, specifically classified as quercetin 3-O-galactoside. It is widely found in various plants, including those of the genera Hypericum and Crataegus, and is commonly used in traditional Chinese medicine. Hyperoside has been the subject of numerous scientific research studies due to its diverse biological activities and potential therapeutic benefits. []
Hyperoside, also known as quercetin 3-O-beta-D-galactopyranoside, is a flavonol glycoside widely found in various plants, particularly in the aerial parts. It is a yellow solid and serves as an important bioactive compound with notable antioxidant and anti-inflammatory properties. The compound has been associated with numerous health benefits, including potential protective effects against diseases such as cancer, myocardial ischemia, and neurodegenerative disorders like Alzheimer’s disease .
Hyperoside is primarily sourced from plants such as Hypericum perforatum (St. John's Wort) and various species of grapes. It is classified under flavonoids, specifically as a glycoside due to the presence of a sugar moiety attached to the flavonoid backbone (quercetin). This classification highlights its role in plant metabolism and its significance in human health due to its pharmacological activities .
The synthesis of hyperoside can be achieved through both chemical and biosynthetic methods. Historically, the first total synthesis was reported by Horhammer et al., who utilized quercetin as a starting material. This process involved several steps, including selective glycosylation at the C3 hydroxyl group of quercetin, which posed significant challenges due to regioselectivity issues. The yield from this method was only 2.6% .
Recent advancements have improved synthesis techniques:
The enzymatic pathways involve key enzymes such as flavonol 3-O-galactosyltransferase, which facilitates the transfer of galactose to quercetin. The optimization of fermentation conditions and the genetic modification of microbial strains have been crucial in enhancing yields .
Hyperoside's molecular structure consists of a quercetin backbone with a galactose sugar moiety attached at the C3 position. The molecular formula is C_21H_20O_12, and its structure can be represented as follows:
Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been employed to elucidate hyperoside's structure and confirm its identity. The compound exhibits characteristic absorption bands corresponding to hydroxyl groups and aromatic systems .
Hyperoside participates in various chemical reactions typical of flavonoids:
The Koening–Knorr reaction is commonly utilized for glycosylation in synthetic pathways. Additionally, hydrogenolysis reactions using palladium catalysts are employed for deprotecting intermediates during synthesis .
Hyperoside exerts its biological effects through multiple mechanisms:
Experimental studies indicate that hyperoside can significantly reduce oxidative stress markers in cellular models, supporting its potential therapeutic applications .
Relevant studies have characterized these properties using various analytical techniques, confirming hyperoside's stability under specific conditions while highlighting its reactivity profile in biological systems .
Hyperoside has garnered attention for its potential applications in:
Research continues to explore hyperoside's efficacy in clinical settings, aiming to establish standardized dosages for therapeutic use .
Hyperoside (IUPAC name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one) is a flavonol glycoside with the molecular formula C₂₁H₂₀O₁₂ and a molecular weight of 464.38 g/mol [1] [3]. Structurally, it consists of the aglycone quercetin (a flavonol) linked to a β-D-galactopyranose moiety via a glycosidic bond at the C-3 position of the flavonoid skeleton [2] [9]. This galactose attachment is a defining structural feature that differentiates hyperoside from similar flavonoids like isoquercitrin (quercetin-3-glucoside) [3]. The compound contains eight hydroxyl groups distributed across its A and B rings, contributing to its significant water solubility compared to non-glycosylated flavonoids [8] [10]. The stereochemistry of the galactose unit includes specific chiral centers: C2 (S), C3 (R), C4 (S), and C5 (R) configurations [3] [9]. X-ray crystallography reveals that hyperoside forms yellow needle-like crystals with a melting point of 225-226°C and a density of 1.879 g/mL [1] [5]. Its structural characteristics have been confirmed through various analytical methods including NMR, mass spectrometry, and X-ray diffraction [2] [9].
Hyperoside was first isolated in 1937 from Hypericum perforatum L. (common St. John's wort) by German researchers [2] [7]. Its initial identification marked a significant advancement in the phytochemistry of Hypericaceae family plants, which had long been used in traditional European medicine for wound healing and neurological conditions [7]. The compound was originally named "hyperin" based on its botanical origin, but this was later standardized to "hyperoside" in chemical nomenclature [3] [5]. The first total synthesis was achieved by Horhammer et al. in the mid-20th century through Koenigs-Knorr glycosylation of protected quercetin with acetobromogalactose, though with a low yield of 2.6% [2] [7]. Significant synthetic improvements followed, including Jiang's semisynthesis from rutin (6.8% yield, 1995) and Zhou's optimized method (11% yield, 2002) that enhanced the hydrolysis conditions of benzoylated rutin [2] [7]. A biosynthetic breakthrough occurred in 2020 when Guna et al. developed a recombinant E. coli system expressing flavonol 3-O-galactosyltransferase, achieving hyperoside production at 18 g/L through resting cell fermentation – a 393% increase over batch fermentation methods [2] [7]. This historical progression from isolation to efficient production has enabled expanded research into hyperoside's biological activities.
Hyperoside is distributed across diverse botanical families, with highest concentrations observed in Hypericaceae, Rosaceae, and Polygonaceae species [1] [2] [7]. In Hypericaceae, it accumulates in aerial parts of Hypericum perforatum (2.4-3.1 mg/g dry weight) and H. monogynum flowers [2] [8]. Rosaceae family sources include Crataegus pinnatifida (hawthorn) leaves and flowers (1.8-2.3 mg/g) and Prunus persica (peach) blossoms [2] [4]. Within Polygonaceae, it occurs in Polygonum aviculare (knotweed, 3.2 mg/g) and Rheum species, where it functions as a UV-protectant in bracts [1] [7]. The compound also appears in significant quantities in several other families: Ericaceae (Rhododendron spp.), Lamiaceae (Prunella vulgaris, Stachys spp.), and Droseraceae (Drosera rotundifolia) [1] [8] [10]. Environmental factors significantly influence its production, with UV exposure upregulating biosynthesis in high-altitude species like Rheum nobile [1]. Hyperoside typically co-occurs with related flavonoids including quercetin, isoquercitrin, and rutin, though its galactose moiety distinguishes it from these analogues [3] [10].
Table 1: Distribution of Hyperoside in Plant Families
Taxonomic Family | Example Species | Plant Parts | Ecological Role |
---|---|---|---|
Hypericaceae | Hypericum perforatum, H. monogynum | Flowers, leaves | Photoprotection, antioxidant defense |
Rosaceae | Crataegus pinnatifida, Prunus persica | Leaves, flowers, fruits | Antimicrobial defense, pollinator attraction |
Polygonaceae | Polygonum aviculare, Rheum nobile | Aerial parts, bracts | UV shielding, oxidative stress protection |
Ericaceae | Rhododendron species | Flowers, leaves | Pathogen resistance |
Lamiaceae | Prunella vulgaris, Stachys species | Inflorescences | Antioxidant activity |
Droseraceae | Drosera rotundifolia | Entire plant | Antibacterial protection |
Table 2: Biosynthesis Pathways of Hyperoside in Plants
Biosynthetic Stage | Key Enzymes | Precursors | Cellular Compartment |
---|---|---|---|
Flavonoid backbone formation | Chalcone synthase, chalcone isomerase | Malonyl-CoA, p-coumaroyl-CoA | Cytoplasm |
Quercetin formation | Flavonoid 3'-hydroxylase, flavonol synthase | Naringenin, dihydrokaempferol | Endoplasmic reticulum |
Galactoside conjugation | UDP-galactose:flavonol 3-O-galactosyltransferase | UDP-galactose, quercetin | Vacuole |
Storage | Transport proteins | Hyperoside | Vacuole |
The biosynthesis of hyperoside occurs through the phenylpropanoid pathway, beginning with the formation of the flavanone naringenin from p-coumaroyl-CoA and malonyl-CoA [2] [8]. Hydroxylation and isomerization yield quercetin aglycone, which is subsequently glycosylated at the C3 position by UDP-galactose-dependent flavonol 3-O-galactosyltransferase [2] [8]. This final glycosylation step occurs primarily in leaf mesophyll and flower petal cells, with the compound accumulating in vacuoles at concentrations up to 3.2 mg/g dry weight in Polygonum aviculare [7] [10]. The galactose moiety enhances water solubility compared to aglycone flavonoids, facilitating storage in aqueous cellular compartments [8] [10]. This widespread distribution across taxonomically diverse families suggests hyperoside evolved as a conserved phytochemical defense against environmental stressors including UV radiation, pathogens, and oxidative damage [1] [7] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5